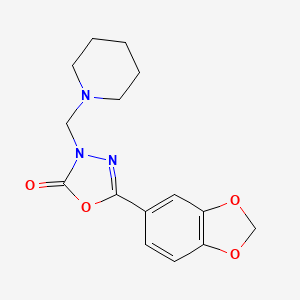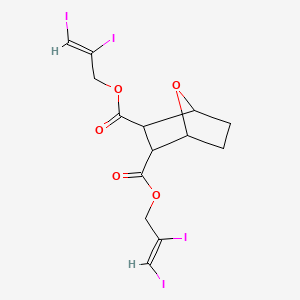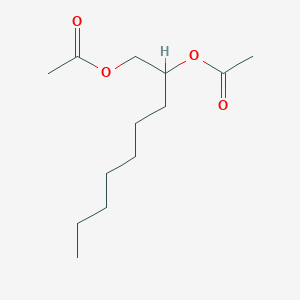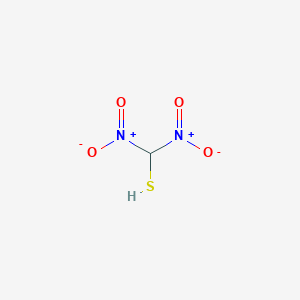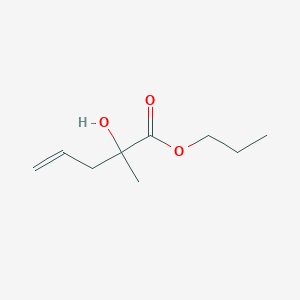
Propyl 2-hydroxy-2-methylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-hydroxy-2-methylpent-4-enoate is an organic compound with a unique structure that includes a hydroxy group, a methyl group, and an alkenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-methylpent-4-enoic acid with propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The alkenyl group can be reduced to an alkyl group using hydrogenation with a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Propyl 2-oxo-2-methylpent-4-enoate.
Reduction: Propyl 2-hydroxy-2-methylpentane.
Substitution: Propyl 2-alkoxy-2-methylpent-4-enoate.
Scientific Research Applications
Propyl 2-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 2-hydroxy-2-methylpent-4-enoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkenyl group can participate in addition reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Propyl 2-hydroxy-2-methylbutanoate: Similar structure but lacks the alkenyl group.
Propyl 2-hydroxy-2-methylhex-4-enoate: Similar structure with an extended carbon chain.
Properties
CAS No. |
67246-08-6 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
propyl 2-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-6-9(3,11)8(10)12-7-5-2/h4,11H,1,5-7H2,2-3H3 |
InChI Key |
QQDSISLDALTFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


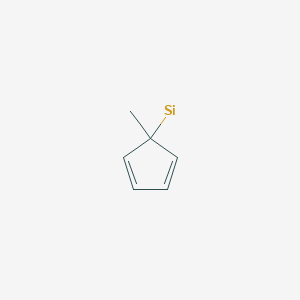
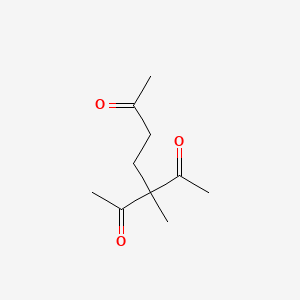
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
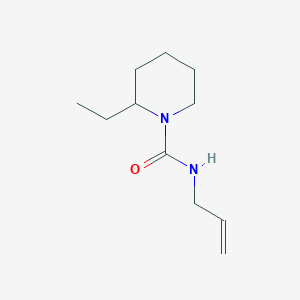
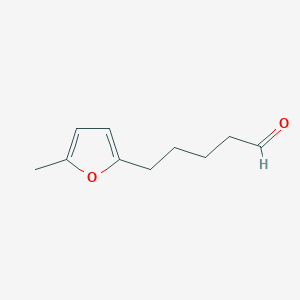
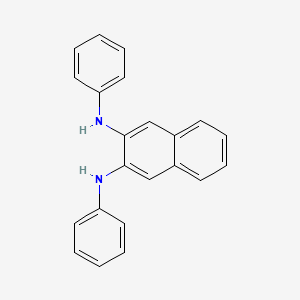
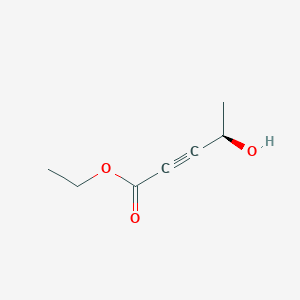
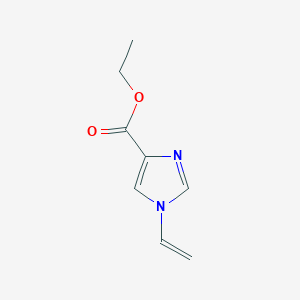
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
